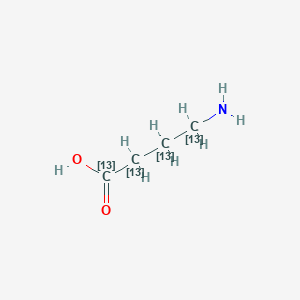
4-amino(1,2,3,4-13C4)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino(1,2,3,4-13C4)butanoic acid typically involves the incorporation of carbon-13 isotopes into the butanoic acid backbone. One common method is the chemical synthesis starting from labeled precursors such as 13C-labeled acetic acid or 13C-labeled malonic acid. The process involves multiple steps, including the formation of intermediates like 13C-labeled succinic acid, followed by amination to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include succinic semialdehyde from oxidation, reduced forms of the compound from reduction, and various substituted derivatives from substitution reactions .
Applications De Recherche Scientifique
4-amino(1,2,3,4-13C4)butanoic acid is widely used in scientific research due to its labeled carbon atoms, which allow for detailed studies of metabolic pathways and mechanisms. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the fate of GABA in various biochemical pathways.
Biology: Helps in studying the role of GABA in neurotransmission and its effects on neuronal excitability.
Medicine: Used in research to develop new therapeutic agents targeting GABAergic systems for conditions like epilepsy and anxiety.
Mécanisme D'action
The mechanism of action of 4-amino(1,2,3,4-13C4)butanoic acid involves its role as an inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, leading to the opening of chloride channels and hyperpolarization of neurons, thereby reducing neuronal excitability. This mechanism is crucial for maintaining the balance between excitation and inhibition in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-amino(1,2,3,4-13C4)butanoic acid include:
4-Aminobutyric acid: The non-labeled version of GABA.
L-Methionine-1,2,3,4-13C4: Another carbon-13 labeled amino acid used in metabolic studies.
γ-Aminobutyric acid: The naturally occurring form of GABA.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it an invaluable tool in research settings where understanding the detailed mechanisms of GABA metabolism is essential .
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
107.091 g/mol |
Nom IUPAC |
4-amino(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1+1,2+1,3+1,4+1 |
Clé InChI |
BTCSSZJGUNDROE-JCDJMFQYSA-N |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)O)[13CH2]N |
SMILES canonique |
C(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


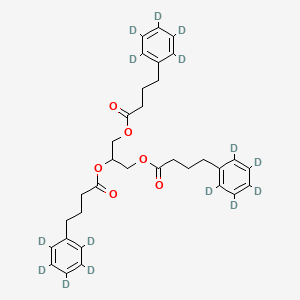
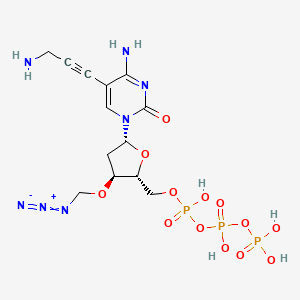
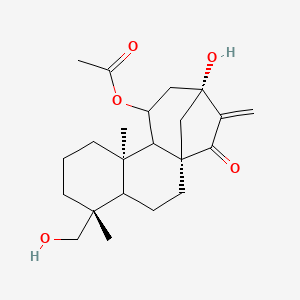
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

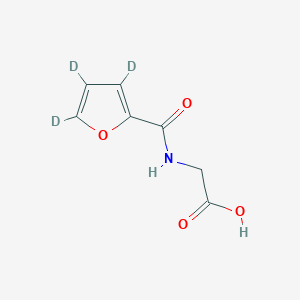
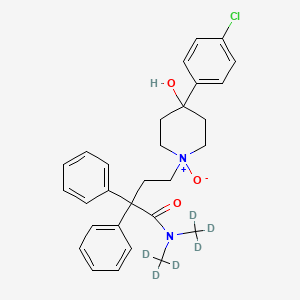

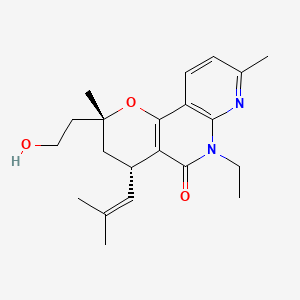
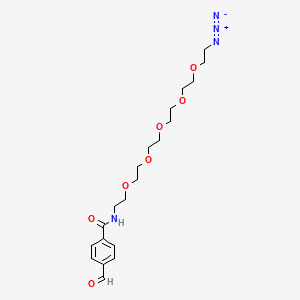
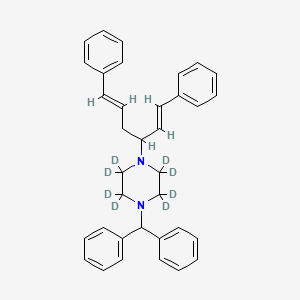
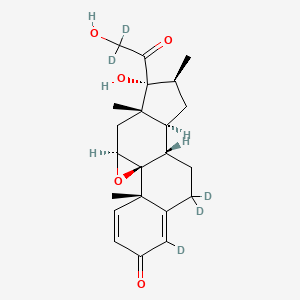
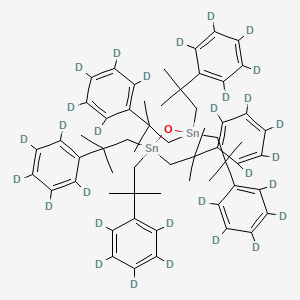
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
